Synthesis and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide
Synthesis and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Nitrobenzoyl)-beta-alanine, a compound of interest in various research and development applications. This document details the synthetic protocol, purification methods, and a thorough characterization of the final product through various analytical techniques.
Synthesis
The synthesis of N-(4-Nitrobenzoyl)-beta-alanine is achieved through a Schotten-Baumann reaction, a well-established method for the amidation of primary amines with acid chlorides. In this procedure, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in a basic aqueous medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme
The overall reaction is as follows:
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(4-Nitrobenzoyl)-beta-alanine.
Experimental Protocols
Synthesis of N-(4-Nitrobenzoyl)-beta-alanine
Materials:
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beta-Alanine
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4-Nitrobenzoyl chloride
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Sodium hydroxide (NaOH)
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Concentrated hydrochloric acid (HCl)
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Ethanol
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Deionized water
Procedure:
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In a flask, dissolve a specific amount of beta-alanine in a 1M sodium hydroxide solution.
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Cool the flask in an ice bath to maintain a low temperature.
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While vigorously stirring the cooled solution, add 4-nitrobenzoyl chloride in small portions.
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After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.
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Slowly acidify the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
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Collect the solid precipitate by vacuum filtration.
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Wash the collected solid with ice-cold deionized water to remove any remaining impurities.
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Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Dry the purified white to pale yellow crystalline solid under vacuum to obtain the final product.
Characterization Methods
The structure and purity of the synthesized N-(4-Nitrobenzoyl)-beta-alanine are confirmed using the following analytical techniques:
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Melting Point: Determined using a standard melting point apparatus.
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1H NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d6).
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13C NMR Spectroscopy: Spectra are recorded on the same NMR spectrometer.
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FTIR Spectroscopy: Spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.
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Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electrospray ionization (ESI).
Characterization Data
The following tables summarize the key physical and spectroscopic data for N-(4-Nitrobenzoyl)-beta-alanine.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H10N2O5 |
| Molecular Weight | 238.20 g/mol [1] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 163-167 °C[2][3] |
| CAS Number | 59642-21-6[1][2] |
Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | -COOH |
| ~8.8 | t | 1H | -NH- |
| ~8.3 | d | 2H | Aromatic H (ortho to -NO2) |
| ~8.1 | d | 2H | Aromatic H (ortho to -C=O) |
| ~3.5 | q | 2H | -CH2-NH- |
| ~2.6 | t | 2H | -CH2-COOH |
Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -COOH |
| ~165 | -C=O (amide) |
| ~150 | Aromatic C (attached to -NO2) |
| ~140 | Aromatic C (ipso to -C=O) |
| ~129 | Aromatic CH (ortho to -C=O) |
| ~124 | Aromatic CH (ortho to -NO2) |
| ~36 | -CH2-NH- |
| ~34 | -CH2-COOH |
Predicted FTIR Spectral Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1550 | Strong | N-H bend (amide II) |
| ~1520 & ~1350 | Strong | N-O asymmetric & symmetric stretch (nitro group) |
Predicted Mass Spectrometry Data (ESI-)
| m/z | Assignment |
| 237.05 | [M-H]- |
| 193.06 | [M-H-CO2]- |
| 166.04 | [M-H-C3H5O2]- or [4-nitrobenzoyl]- |
| 150.02 | [4-nitrobenzoyl fragment]- |
| 120.01 | [4-nitrophenyl]- |
